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Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality

capable of targeting and degrading specific proteins of interest (POIs) by hijacking the cell's

natural ubiquitin-proteasome system.[1] While many early PROTACs utilized covalent

warheads to bind to their target protein, there is growing interest in the development of non-

covalent PROTACs to avoid potential off-target effects and improve safety profiles. NC-R17 is a

novel, non-covalent PROTAC designed to induce the degradation of Glutathione Peroxidase 4

(GPX4), a key regulator of ferroptosis, a form of programmed cell death.[2]

NC-R17 is composed of three key components: a demethylated-RSL3 ligand that non-

covalently binds to GPX4, a linker, and a lenalidomide ligand that recruits the Cereblon (CRBN)

E3 ubiquitin ligase.[2] This heterobifunctional molecule facilitates the formation of a ternary

complex between GPX4 and CRBN, leading to the ubiquitination and subsequent proteasomal

degradation of GPX4. The development of NC-R17 was based on the covalent GPX4-targeting

PROTAC, R17. This document provides detailed application notes and protocols for the use of

NC-R17 in research settings, with comparative data for its covalent counterpart, R17.

Quantitative Data Summary
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The following tables summarize the quantitative data for the non-covalent PROTAC NC-R17
and the covalent PROTAC R17, providing a direct comparison of their degradation efficiency

and impact on cell viability.

Table 1: GPX4 Degradation Efficiency in MOLM13 Cells

Compound DC50 (nM) Dmax (%)

NC-R17 158 65

R17 39 >95

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Cell Viability (IC50) in MOLM13 Cells

Compound IC50 (nM)

NC-R17 165

R17 43

IC50: The concentration of the compound that inhibits 50% of cell viability.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of NC-R17 and the general

experimental workflow for its evaluation.
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Caption: Mechanism of action of NC-R17.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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